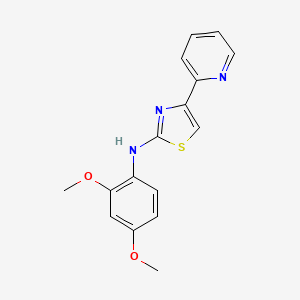

tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has been reported using various methods, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives include formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .Direcciones Futuras

Indole derivatives have attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds . Future research may focus on the development of novel methods of synthesis and the investigation of their potential applications in the treatment of various disorders .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate involves the introduction of a fluoro and iodo group onto an indole ring, followed by esterification with tert-butyl and carboxylic acid groups.", "Starting Materials": [ "4-nitroindole", "tert-butyl 4-fluoro-3-iodobenzoate", "sodium hydride", "diisopropylamine", "ethyl acetate", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "triethylamine", "tert-butyl bromoacetate", "thionyl chloride", "potassium carbonate", "methanol", "acetic acid", "sodium iodide", "sodium azide", "sodium borohydride", "hydrogen peroxide", "acetic anhydride", "pyridine" ], "Reaction": [ "4-nitroindole is reacted with tert-butyl 4-fluoro-3-iodobenzoate, sodium hydride, and diisopropylamine in ethyl acetate to form tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate.", "The nitro group is reduced using hydrogen gas and palladium on carbon catalyst in methanol to form tert-butyl 4-fluoro-3-amino-1H-indole-1-carboxylate.", "The amino group is protected with tert-butyl bromoacetate and triethylamine in ethyl acetate to form tert-butyl 4-fluoro-3-(tert-butoxycarbonylamino)-1H-indole-1-carboxylate.", "The carboxylic acid group is converted to the corresponding acid chloride using thionyl chloride in dichloromethane.", "The acid chloride is reacted with sodium azide in DMF to form the corresponding azide.", "The azide is reduced using sodium borohydride in methanol to form the corresponding amine.", "The amine is reacted with iodine and potassium carbonate in DMF to form the corresponding iodide.", "The iodide is reacted with hydrogen peroxide and acetic acid in acetonitrile to form the corresponding iodo intermediate.", "The iodo intermediate is reacted with tert-butyl bromoacetate and triethylamine in ethyl acetate to form tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate." ] } | |

Número CAS |

2408965-77-3 |

Nombre del producto |

tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate |

Fórmula molecular |

C13H13FINO2 |

Peso molecular |

361.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.